molecular formula C19H19N2O4S.C2H3O2<br>C21H22N2O6S B12690193 2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate CAS No. 74878-48-1

2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate

Cat. No.: B12690193
CAS No.: 74878-48-1
M. Wt: 430.5 g/mol
InChI Key: XLUCIZLVSINWBA-UHFFFAOYSA-M
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Description

2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate is a complex organic compound with a unique structure that combines a benzimidazole core with a methoxybenzofuran moiety and a methylsulphonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxybenzofuran Moiety: This step involves the coupling of the benzimidazole core with a methoxybenzofuran derivative, often using a palladium-catalyzed cross-coupling reaction.

    Addition of the Methylsulphonyl Group: The methylsulphonyl group can be introduced via sulfonation, typically using methylsulfonyl chloride in the presence of a base.

    Formation of the Acetate Salt: The final step involves the formation of the acetate salt by reacting the intermediate with acetic acid or an acetate salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzimidazole core, potentially leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulphonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, reduction may produce dihydrobenzimidazole derivatives, and substitution may result in various substituted benzimidazole compounds.

Scientific Research Applications

2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: The compound may have potential as a fluorescent probe for biological imaging due to its unique structural features.

    Medicine: It could be investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxybenzofuran-2-yl)-1-benzyl-3-methyl-1H-benzimidazolium methyl sulfate
  • 2-(6-Methoxybenzofuran-2-yl)-1-benzyl-3-methyl-1H-benzimidazolium chloride

Uniqueness

Compared to similar compounds, 2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate is unique due to the presence of the methylsulphonyl group and the acetate salt form. These features may confer distinct chemical and physical properties, such as solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

74878-48-1

Molecular Formula

C19H19N2O4S.C2H3O2
C21H22N2O6S

Molecular Weight

430.5 g/mol

IUPAC Name

2-(6-methoxy-1-benzofuran-2-yl)-1,3-dimethyl-5-methylsulfonylbenzimidazol-1-ium;acetate

InChI

InChI=1S/C19H19N2O4S.C2H4O2/c1-20-15-8-7-14(26(4,22)23)11-16(15)21(2)19(20)18-9-12-5-6-13(24-3)10-17(12)25-18;1-2(3)4/h5-11H,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

XLUCIZLVSINWBA-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].CN1C2=C(C=CC(=C2)S(=O)(=O)C)[N+](=C1C3=CC4=C(O3)C=C(C=C4)OC)C

Origin of Product

United States

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